molecular formula C21H32N2O4S B13412478 Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate

Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate

Cat. No.: B13412478
M. Wt: 408.6 g/mol
InChI Key: AZFSQEHQRFLFOH-UHFFFAOYSA-N
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Description

Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate is a complex organic compound with a unique structure that includes an indene moiety, an ester group, and multiple amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Ester Group: The esterification reaction involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

    Amination and Sulfanylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or sulfanyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or thioethers.

Scientific Research Applications

Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate involves its interaction with specific molecular targets. The compound’s amine and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The indene moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate can be compared with similar compounds such as:

    Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]propanoate: Lacks the sulfanyl group, which may affect its reactivity and applications.

    Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)amino]propanoate: Lacks both the sulfanyl and oxycarbonyl-methylamino groups, resulting in different chemical properties.

The unique combination of functional groups in this compound makes it a versatile compound with diverse applications in scientific research.

Properties

Molecular Formula

C21H32N2O4S

Molecular Weight

408.6 g/mol

IUPAC Name

ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate

InChI

InChI=1S/C21H32N2O4S/c1-7-26-19(24)10-11-23(15(2)3)28-22(6)20(25)27-18-9-8-16-13-21(4,5)14-17(16)12-18/h8-9,12,15H,7,10-11,13-14H2,1-6H3

InChI Key

AZFSQEHQRFLFOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC2=C(CC(C2)(C)C)C=C1

Origin of Product

United States

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